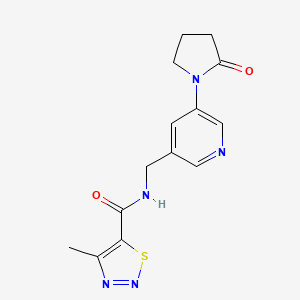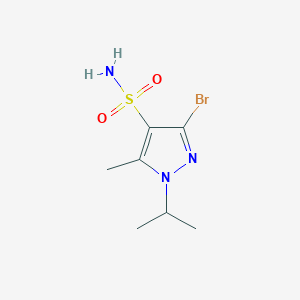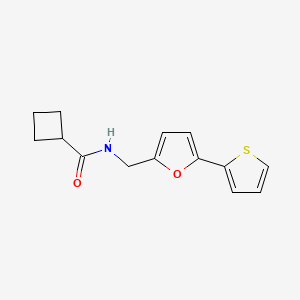![molecular formula C15H18F2N4OS B2683592 4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 790270-93-8](/img/structure/B2683592.png)
4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
Structural and Theoretical Analysis Research on derivatives of 1,2,4-triazoles, which share a structural relationship with the specified compound, has been focused on understanding the intermolecular interactions and their implications on molecular packing. These studies have utilized methods like single crystal X-ray diffraction and computational procedures to evaluate the role of interactions such as C-H…F, C-H…S, and π … π in the crystalline solid state (R. Shukla et al., 2017).
Antifungal and Antibacterial Agents Derivatives of 1,2,4-triazoles have been synthesized and evaluated for their in vitro antifungal activities. These compounds have shown varying degrees of efficacy against pathogens such as Cryptococcus neoformans, Aspergillus niger, and Candida albicans, indicating their potential as antifungal agents (J. Sangshetti & D. Shinde, 2011). Additionally, studies have explored the synthesis of triazole derivatives for antimicrobial activities, revealing promising results against various microorganisms and suggesting their application as antimicrobial agents (Hacer Bayrak et al., 2009).
Cancer Research The anti-neoplastic activity of triazole derivatives against cancer models has been a subject of study. These compounds have been tested for their effectiveness in inhibiting tumor growth, with certain derivatives showing significant anticancer activity against Dalton’s Lymphoma Ascitic in mice. The research suggests these compounds could be explored further for their therapeutic potential in cancer treatment (K. Arul & A. Smith, 2016).
Molecular Docking and EGFR Inhibition The study of benzimidazole derivatives bearing 1,2,4-triazole in the context of cancer research has included molecular docking to understand the interaction with the epidermal growth factor receptor (EGFR) binding pocket. These analyses help in identifying potential anti-cancer properties of triazole derivatives, indicating their relevance in the development of cancer therapeutics (A. Karayel, 2021).
Corrosion Inhibition Triazole derivatives have also been investigated for their application as corrosion inhibitors. The effectiveness of these compounds in protecting mild steel in hydrochloric acid solutions has been demonstrated, highlighting their potential in industrial applications to prevent corrosion (K. R. Ansari, M. Quraishi, & Ambrish Singh, 2014).
Propriétés
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4OS/c16-14(17)22-12-6-4-11(5-7-12)21-13(18-19-15(21)23)10-20-8-2-1-3-9-20/h4-7,14H,1-3,8-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAHJJOVKVCGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

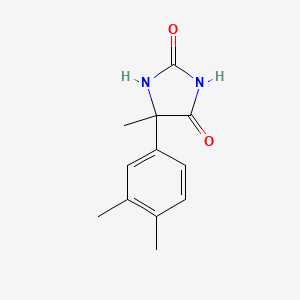
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683511.png)
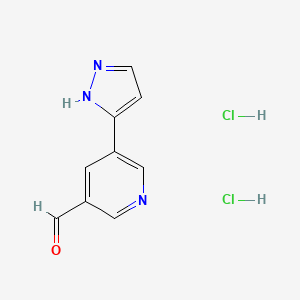

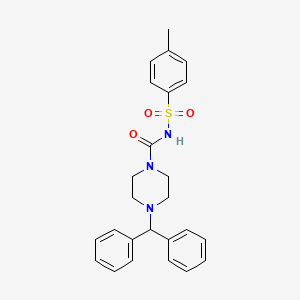
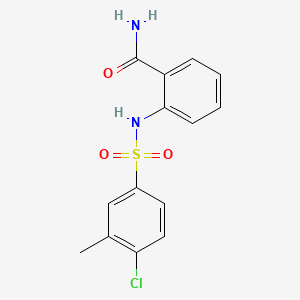
![N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2683519.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2683520.png)

![2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2683524.png)
![N-(2-methoxyphenyl)-2-(9-methyl-2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2683525.png)
